molecular formula C6H13ClO B2880926 4-Chloro-1-methoxypentane CAS No. 22461-51-4

4-Chloro-1-methoxypentane

Cat. No.: B2880926
CAS No.: 22461-51-4
M. Wt: 136.62
InChI Key: OIUCNEHJSBTZQE-UHFFFAOYSA-N
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Description

4-Chloro-1-methoxypentane is a chemical compound with the molecular formula C6H13ClO . It has an average mass of 136.620 Da and a monoisotopic mass of 136.065491 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-carbon chain (pentane) with a chlorine atom attached to the fourth carbon and a methoxy group (-OCH3) attached to the first carbon .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 150.9±23.0 °C and a predicted density of 0.937±0.06 g/cm3 .

Scientific Research Applications

Stereochemical Studies

4-Chloro-1-methoxypentane has been utilized in stereochemical research. For instance, Novak and colleagues (2001) explored the stereochemistry of cyclization in compounds like 5-methoxy-2-pentanol, correlating its configuration with various methoxylated and chlorinated pentanes, thus shedding light on the stereochemical consequences of methoxyl participation in such compounds (Novak & D., 2001).

Chemical Reactivity

Jurić and Kronja (2002) studied the reactivity of tertiary chlorides with neighboring olefinic and methoxy groups, including compounds like 2-chloro-2-methyl-5-methoxypentane. Their research offers insights into the chemical behavior and reaction mechanisms of such chlorides in different environments, highlighting the effects of neighboring groups on solvolysis rates (Jurić & Kronja, 2002).

Synthesis of Pharmaceutical Intermediates

The compound has been involved in the synthesis of pharmaceutical intermediates. Zhe (2010) described a synthesis route for a key intermediate of the anti-hypertension drug Losartan, using 1-methoxy-1-imine pentane as a raw material. This highlights its role in creating valuable compounds for medical applications (Zhe, 2010).

Polymerization and Material Science

Fox et al. (1993) discussed the synthesis of alkylidene complexes using 4-methoxy-1-hexene, which is structurally related to this compound. Their work contributes to the field of material science, particularly in the development of polymers via living ROMP reactions and the functionalization of polymers (Fox, Lee, Park, & Schrock, 1993).

Chemical Education and Laboratory Techniques

Amsterdamsky (1998) utilized a mixture containing methoxybenzene, among other compounds, in a laboratory exercise to teach extraction, crystallization, and distillation techniques. This demonstrates the educational application of such compounds in developing practical laboratory skills (Amsterdamsky, 1998).

Solubility Studies

Fielding and Salamonsen (1979) investigated the solubility of various anesthetics in silicone rubber, including methoxyflurane, a compound related to this compound. Such studies are crucial for the development of medical devices and understanding the interaction of materials with pharmaceuticals (Fielding & Salamonsen, 1979).

Corrosion Inhibition

Negm et al. (2012) explored the corrosion inhibition properties of various compounds, including N,N-[3-(4-methoxybenzylidene)pentane-2,4-diylidene]dipyridin-4-amine. Research like this is significant in material science, particularly in protecting metals against corrosion (Negm, Badr, Aiad, Zaki, & Said, 2012).

Properties

IUPAC Name

4-chloro-1-methoxypentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO/c1-6(7)4-3-5-8-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUCNEHJSBTZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCOC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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